![molecular formula C12H13FO B1394458 1-Cyclopropyl-5-fluoroindan-1-ol CAS No. 865719-14-8](/img/structure/B1394458.png)
1-Cyclopropyl-5-fluoroindan-1-ol
Overview
Description
Scientific Research Applications
Antibacterial Activity
- Fluoronaphthyridines as Antibacterial Agents : A study by Bouzard et al. (1992) explored the synthesis and structure-activity relationships of 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, which showed promise as antibacterial agents. The study highlighted the potential of these compounds, including those with 1-cyclopropyl appendages, in developing therapeutic agents (Bouzard et al., 1992).
Synthesis and Reactivity
- Fluoroalkylidene Synthesis : Ghosh and Zajc (2009) reported on the preparation of Julia-Kocienski olefination reagents, which included (cyclopropyl)fluoromethyl PT-sulfones. These reagents were used for the synthesis of fluoroalkylidenes, showcasing the reactivity and utility of cyclopropyl-fluoro compounds in chemical synthesis (Ghosh & Zajc, 2009).
Quinolone Antibacterial Agents
- Amino Acid Prodrugs of Quinolones : Research by Sánchez et al. (1992) focused on amino acid prodrugs of various quinolones, including compounds with 1-cyclopropyl-6-fluoro-3-quinolinecarboxylic acids. The study demonstrated how modifying quinolone structures with cyclopropyl and fluoro groups can enhance antibacterial efficacy and solubility (Sánchez et al., 1992).
Photocatalytic Oxidation
- Photocatalytic Degradation of Pharmaceuticals : Lin and Lin (2014) investigated the photocatalytic oxidation of 5-fluorouracil, a cytostatic drug, highlighting the degradation pathways of fluorine-containing compounds in aqueous environments. This research is relevant for understanding the environmental impact and degradation mechanisms of fluorine-substituted compounds (Lin & Lin, 2014).
GABAA/Benzodiazepine Receptor Studies
- Imidazo[1,5-a]quinoxaline Amides and Carbamates : Tenbrink et al. (1994) synthesized a series of compounds, including those with 5-cyclopropyl-1,2,4-oxadiazol-3-yl groups, which showed high affinity for the GABAA/benzodiazepine receptor. This study contributes to understanding the role of cyclopropyl-fluoro compounds in neurological research (Tenbrink et al., 1994).
Photostability and Degradation
- Photochemistry of Ciprofloxacin : Mella, Fasani, and Albini (2001) studied the photochemical behavior of ciprofloxacin, a compound structurally related to 1-cyclopropyl-5-fluoroindan-1-ol. Their research provides insights into the photostability and degradation processes of similar fluorine-containing compounds in pharmaceuticals (Mella, Fasani, & Albini, 2001).
Safety and Hazards
The safety data sheet (SDS) for 1-Cyclopropyl-5-fluoroindan-1-ol indicates that it should be used only for research and development under the supervision of a technically qualified individual . The SDS provides information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .
properties
IUPAC Name |
1-cyclopropyl-5-fluoro-2,3-dihydroinden-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO/c13-10-3-4-11-8(7-10)5-6-12(11,14)9-1-2-9/h3-4,7,9,14H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTZXCUDCJEREJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CCC3=C2C=CC(=C3)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-5-fluoroindan-1-ol |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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